N-(2,6-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
This compound features a 2,6-dimethylphenyl group attached to an acetamide backbone, with a sulfanyl bridge connecting to a 1,1-dioxo-benzothiadiazine moiety. The benzothiadiazine ring system is a bicyclic structure containing sulfur and nitrogen, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11-6-5-7-12(2)16(11)19-15(21)10-24-17-18-13-8-3-4-9-14(13)25(22,23)20-17/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKECWYOVCFZDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazine Ring: This can be achieved by reacting appropriate precursors under specific conditions, such as using sulfur and nitrogen-containing reagents.
Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Substitution with the Dimethylphenyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating certain enzymes.
Receptors: Binding to specific receptors to modulate biological pathways.
Pathways: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Key Structural Features
The following table highlights critical structural differences and similarities:
Physicochemical and Pharmacokinetic Properties
- Lidocaine : Low topological polar surface area (TPSA: 32.3 Ų) and volume (244.9 ų), favoring rapid membrane permeability .
- Ranolazine: Higher TPSA (74.3 Ų) and volume (411.7 ų), correlating with prolonged action and tissue retention .
- Indole-Oxadiazole Derivative : Exhibits UV absorbance at λmax = 273 nm, with linear correlation (R² = 0.997) between concentration (5–30 μg/mL) and absorbance, indicating stability under analytical conditions .
Biological Activity
N-(2,6-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.47 g/mol
The structure features a benzothiadiazin core linked to an acetamide group, which contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : The presence of sulfur and nitrogen in the structure may contribute to antioxidant properties, potentially reducing oxidative stress in biological systems.
- Enzyme Inhibition : Compounds in this class often inhibit specific enzymes related to inflammatory pathways and cancer progression.
Anticancer Potential
Studies have shown that benzothiadiazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:
These results suggest a promising anticancer profile for compounds structurally related to this compound.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Study on Cancer Cell Lines
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its effects on various cancer cell lines. The study concluded that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
Anti-inflammatory Activity Assessment
Another research published in Phytotherapy Research assessed the anti-inflammatory activity of similar compounds. The results indicated that these compounds effectively reduced inflammation markers in animal models of arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
